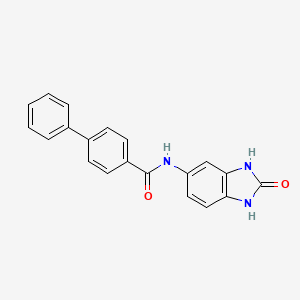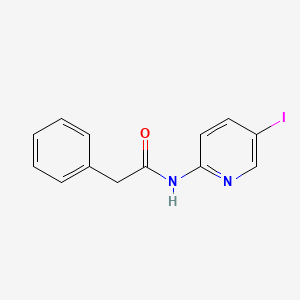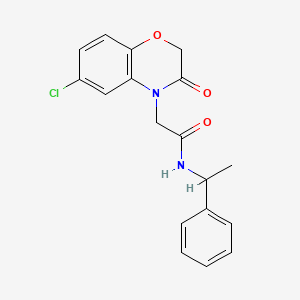![molecular formula C21H21N3O3 B4402897 2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4402897.png)
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide
Vue d'ensemble
Description
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as FIIN-4, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, which play a critical role in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide works by binding to the ATP-binding site of FGFRs, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. This compound has been shown to be highly selective for FGFRs, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have a protective effect on bone tissue, by inhibiting the activity of osteoclasts and promoting the differentiation of osteoblasts.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its high potency and selectivity for FGFRs. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the cost of this compound may be prohibitive for some research groups.
Orientations Futures
There are several future directions for the use of 2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide in scientific research. One area of focus is the development of more potent and selective FGFR inhibitors, which may have greater therapeutic potential. Another area of interest is the investigation of the role of FGFRs in other biological processes, such as wound healing and tissue regeneration. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance.
Applications De Recherche Scientifique
2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been widely used in scientific research to study the role of FGFRs in various biological processes. It has been shown to be a potent inhibitor of FGFR1-4, with IC50 values in the nanomolar range. This compound has been used to study the role of FGFRs in cancer, angiogenesis, and embryonic development. It has also been used to investigate the potential therapeutic applications of FGFR inhibitors in the treatment of various diseases, including cancer and bone disorders.
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-15-16-13-24(20-4-2-1-3-19(16)20)14-21(26)22-17-5-7-18(8-6-17)23-9-11-27-12-10-23/h1-8,13,15H,9-12,14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOYVPKGCFIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4402857.png)
![2-[(2-aminophenyl)thio]-N-(4-bromo-1-naphthyl)acetamide](/img/structure/B4402865.png)
![4-tert-butyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4402875.png)
![4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4402876.png)



![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)
amine hydrochloride](/img/structure/B4402905.png)
![2-methyl-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4402911.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B4402915.png)